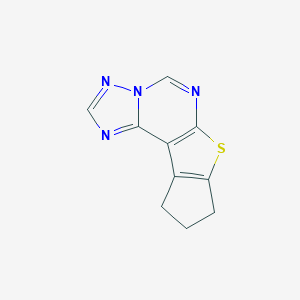![molecular formula C18H16FN3O2S2 B292488 3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292488.png)
3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, commonly known as 'BTP-2', is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BTP-2 has been extensively studied for its ability to modulate intracellular calcium signaling pathways, which are involved in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
作用機序
BTP-2 exerts its pharmacological effects by inhibiting the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs), which are calcium channels located on the endoplasmic reticulum (ER) membrane. IP3Rs are involved in the release of calcium ions from the ER into the cytoplasm, which is a critical step in intracellular calcium signaling pathways. BTP-2 binds to the IP3R and stabilizes it in a closed state, thereby preventing the release of calcium ions from the ER.
Biochemical and physiological effects:
BTP-2 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of calcium signaling pathways, modulation of gene expression, and the induction of apoptosis in cancer cells. BTP-2 has also been shown to improve cardiac function and reduce myocardial injury following ischemia-reperfusion injury.
実験室実験の利点と制限
One of the main advantages of using BTP-2 in lab experiments is its high selectivity for IP3Rs, which allows for the specific modulation of intracellular calcium signaling pathways. However, one of the limitations of using BTP-2 is its relatively low potency, which requires high concentrations to achieve pharmacological effects.
将来の方向性
There are several potential future directions for the development of BTP-2 as a therapeutic agent. One direction is the optimization of the synthesis method to improve the potency and selectivity of the compound. Another direction is the development of more potent and selective IP3R inhibitors based on the structure of BTP-2. Finally, the therapeutic potential of BTP-2 in various disease states, including cancer, cardiovascular disease, and neurological disorders, warrants further investigation.
合成法
BTP-2 can be synthesized using a multi-step process, which involves the reaction of various chemical intermediates. The first step involves the synthesis of 2-(4-fluorophenyl)-2-oxoethylthioacetic acid, which is then reacted with 3-amino-4-chlorobenzothiophene to form the intermediate compound. The final step involves the reaction of the intermediate with 2,4-diamino-6-mercaptopyrimidine to form BTP-2.
科学的研究の応用
BTP-2 has been extensively studied for its potential therapeutic applications in various disease states, including cancer, cardiovascular disease, and neurological disorders. In cancer, BTP-2 has been shown to inhibit the proliferation of cancer cells by modulating intracellular calcium signaling pathways. In cardiovascular disease, BTP-2 has been shown to improve cardiac function and reduce myocardial injury following ischemia-reperfusion injury. In neurological disorders, BTP-2 has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
特性
分子式 |
C18H16FN3O2S2 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16FN3O2S2/c19-11-7-5-10(6-8-11)13(23)9-25-18-21-16-15(17(24)22(18)20)12-3-1-2-4-14(12)26-16/h5-8H,1-4,9,20H2 |
InChIキー |
LJZOLQAAUSGNEH-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=C(C=C4)F |
正規SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl 6-methyl 7-methyl-1-phenyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292405.png)
![3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292406.png)
![3-Ethyl 6-methyl 1-(2-fluorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292409.png)
![3-Ethyl 6-methyl 1-(3-chlorophenyl)-5-(3-methoxyphenyl)-7-methyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292410.png)
![Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292411.png)
![3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B292413.png)
![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide](/img/structure/B292414.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide](/img/structure/B292415.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292416.png)
![4-{5-ethoxy-2-[(1-methylpropylidene)amino]phenyl}-3-iminodihydro-2(3H)-furanone](/img/structure/B292421.png)
![4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone](/img/structure/B292422.png)
![N-[5-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B292424.png)
![2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B292428.png)
